molecular formula C12H15ClN2 B12347340 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B12347340
M. Wt: 222.71 g/mol
InChI Key: JKFADVYJGKQLHQ-UHFFFAOYSA-N
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Description

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 6-chloro-2,7-dimethylindole and an appropriate ethanamine derivative.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine is unique due to the presence of chlorine and methyl groups at specific positions on the indole ring. These substitutions can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C12H15ClN2/c1-7-11(13)4-3-10-9(5-6-14)8(2)15-12(7)10/h3-4,15H,5-6,14H2,1-2H3

InChI Key

JKFADVYJGKQLHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2CCN)C)Cl

Origin of Product

United States

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